Methyl2-(tert-butoxycarbonylamino)but-2-enoate

Description

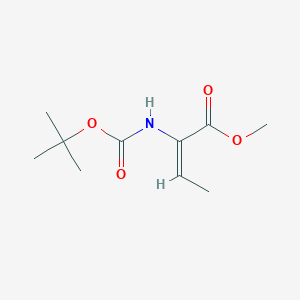

Methyl2-(tert-butoxycarbonylamino)but-2-enoate is an α,β-unsaturated ester featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is structurally characterized by a conjugated enoate system, which imparts reactivity toward nucleophilic additions and cyclization reactions. The Boc group, a widely used protecting group in organic synthesis, enhances stability under acidic and basic conditions, making the compound valuable in peptide synthesis and intermediate preparation for pharmaceuticals .

Properties

IUPAC Name |

methyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6H,1-5H3,(H,11,13)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYHIDZJUDGETM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C(=O)OC)/NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Protection Strategies

β-Hydroxyamino acids, such as serine or threonine derivatives, are typically protected at the amine group using di-tert-butyl dicarbonate (Boc₂O). For example:

-

Step 1 : Boc protection of methyl L-threoninate hydrochloride with Boc₂O in dichloromethane (DCM) in the presence of triethylamine (TEA) yields methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate.

-

Step 2 : Subsequent treatment with Boc₂O and 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile induces β-elimination, forming the α,β-unsaturated ester.

Key Reaction Conditions :

-

Solvent: Acetonitrile or DCM

-

Catalysts: DMAP (4-dimethylaminopyridine) for Boc activation

-

Temperature: 0°C to room temperature

Direct Dehydration of Boc-Protected β-Hydroxy Esters

Dehydration of Boc-protected β-hydroxy esters is a stereoselective route to the target compound.

Acid-Catalyzed Elimination

Treatment with trifluoroacetic acid (TFA) or sulfuric acid under mild conditions facilitates elimination:

Base-Mediated Elimination

Strong bases like DBU or potassium tert-butoxide promote β-elimination:

-

Procedure : Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate reacts with DBU in acetonitrile, producing Methyl 2-(tert-butoxycarbonylamino)but-2-enoate in 88% yield.

-

Stereoselectivity : Favors the (Z)-isomer due to steric hindrance during elimination.

Alternative Routes: Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction offers a complementary approach for constructing the α,β-unsaturated ester.

Phosphonate Intermediate Synthesis

-

Step 1 : Methyl 2-(di-tert-butoxycarbonylamino)but-2-enoate is treated with dimethyl methylphosphonate and n-butyllithium to form a phosphonate intermediate.

-

Step 2 : Reaction with aldehydes (e.g., benzaldehyde) under basic conditions yields the enoate.

Advantages :

Industrial-Scale Production and Optimization

Flow Microreactor Systems

Continuous flow systems enhance efficiency and reduce side reactions:

Solvent and Catalyst Screening

-

Optimal Solvents : Acetonitrile (for Boc activation) and THF (for HWE reactions)

-

Catalysts : DMAP for Boc protection; Pd/C for hydrogenation side reactions

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity (Z:E) | Scalability |

|---|---|---|---|

| Boc Protection + DBU | 85–95 | 7:1 | Lab-scale |

| Acid-Catalyzed Elimination | 70–80 | 5:1 | Pilot-scale |

| HWE Olefination | 75–90 | >9:1 | Industrial (flow) |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Methyl2-(tert-butoxycarbonylamino)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: TFA is commonly used for Boc deprotection, often in a solvent like dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: The removal of the Boc group yields the free amine derivative.

Scientific Research Applications

Synthesis of Methyl 2-(tert-butoxycarbonylamino)but-2-enoate

The synthesis typically involves several steps, including the introduction of functional groups that can be further modified. The compound can be synthesized through methods such as:

- Coupling reactions involving amino acids or derivatives.

- Protective group strategies to stabilize reactive sites during synthesis.

Medicinal Chemistry

Methyl 2-(tert-butoxycarbonylamino)but-2-enoate has been investigated for its potential as an intermediate in the synthesis of biologically active molecules. Its derivatives have shown promise as:

- Hematopoietic Prostaglandin D Synthase inhibitors : These compounds are being explored for therapeutic applications in treating neurodegenerative diseases and musculoskeletal disorders, including Duchenne muscular dystrophy and asthma .

- Building blocks for peptides : The compound can be utilized in the construction of peptide-based drugs, particularly cyclic peptides that exhibit bioactivity .

Chemical Transformations

The unique structure of methyl 2-(tert-butoxycarbonylamino)but-2-enoate allows it to participate in various chemical reactions, including:

- Michael additions : This reaction can lead to the formation of more complex molecules.

- Cross-coupling reactions : These are essential for creating diverse chemical libraries for drug discovery.

Therapeutic Efficacy Studies

Recent studies have focused on the efficacy of methyl 2-(tert-butoxycarbonylamino)but-2-enoate derivatives in inhibiting hematopoietic Prostaglandin D Synthase activity. Notably, these compounds have demonstrated significant potential in preclinical models for conditions such as:

- Inflammatory bowel disease

- Rheumatoid arthritis

- Systemic lupus erythematosus

These findings suggest that the compound could play a crucial role in developing new treatments for these diseases .

Synthesis Methodology Research

Research has also been conducted on optimizing the synthesis methods for methyl 2-(tert-butoxycarbonylamino)but-2-enoate to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze reaction products and improve separation processes during synthesis .

Mechanism of Action

The mechanism of action of Methyl2-(tert-butoxycarbonylamino)but-2-enoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Key Observations :

- The target compound’s enoate ester and Boc group contrast with the carboxylic acid in ’s compound, impacting solubility (ester vs. acid) and deprotection conditions.

- The benzoylamino and methoxyphenylamino groups () may favor aromatic interactions, influencing heterocycle formation pathways .

Cost and Availability

Biological Activity

Methyl 2-(tert-butoxycarbonylamino)but-2-enoate, also known as a derivative of aminoacrylate, is a compound that has garnered attention in the field of organic synthesis and medicinal chemistry. This article provides an overview of its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

Methyl 2-(tert-butoxycarbonylamino)but-2-enoate has the molecular formula C₉H₁₅N₁O₄ and features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions. The compound appears as a white crystalline powder and is primarily utilized as an intermediate in organic synthesis.

Synthesis

The synthesis of methyl 2-(tert-butoxycarbonylamino)but-2-enoate typically involves the following steps:

- Formation of the Boc-protected amine : The reaction begins with the protection of an amine using tert-butoxycarbonyl chloride.

- Condensation with acrylate : The Boc-protected amine is then reacted with methyl acrylate to form the desired product through a Michael addition mechanism.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

While specific biological activities of methyl 2-(tert-butoxycarbonylamino)but-2-enoate are not extensively documented, compounds with similar structures often exhibit notable biological properties. Here are some potential activities inferred from related compounds:

- Anticancer Activity : Some derivatives of aminoacrylates have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or disrupting mitotic processes. For instance, studies indicate that similar compounds can interfere with microtubule dynamics, leading to multipolar spindle formation in cancer cells .

- Enzyme Inhibition : Compounds with similar functional groups have been identified as inhibitors of various enzymes, including those involved in metabolic pathways relevant to cancer and inflammation .

- Anti-inflammatory Properties : The presence of the Boc group may enhance the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

- Inhibition of Microtubule Dynamics : Research has demonstrated that structurally related aminoacrylate derivatives can inhibit mitotic kinesins, leading to abnormal cell division in cancer cells. For example, a study identified a compound with a similar backbone that inhibited HSET (KIFC1), resulting in increased multipolar mitoses in centrosome-amplified cancer cell lines .

- Pharmacological Potential : A study highlighted the use of similar compounds as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, suggesting their potential role in modulating prostaglandin pathways associated with various diseases .

- Chemical Reactivity : The unique reactivity profile due to the presence of the Boc group allows for further derivatization, which can lead to compounds with enhanced biological activities or selectivity against specific targets.

Summary Table of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 2-(tert-butoxycarbonylamino)but-2-enoate | C₉H₁₅N₁O₄ | Potential anticancer and enzyme inhibition |

| N,N-di-Boc-glycine | C₉H₁₇N₁O₄ | Used in peptide synthesis; potential anti-inflammatory |

| Methyl acrylate | C₄H₆O₂ | Common monomer; versatile synthetic applications |

Q & A

Q. What synthetic strategies are commonly employed to prepare Methyl2-(tert-butoxycarbonylamino)but-2-enoate?

The compound is typically synthesized via carbodiimide-mediated coupling between tert-butoxycarbonyl (Boc)-protected amines and but-2-enoate esters. For example, Boc-protected amino acids can be esterified using methyl chloroformate under basic conditions, followed by purification via column chromatography. Stability of the Boc group during synthesis is critical, requiring mild acidic conditions (e.g., trifluoroacetic acid) for deprotection in downstream steps .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : Heteronuclear Multiple Quantum Coherence (HMQC) is used to correlate ¹H and ¹³C signals, particularly for the but-2-enoate double bond (δ ~4.5 ppm for ¹H; δ ~140–145 ppm for ¹³C) .

- IR Spectroscopy : The Boc carbonyl group exhibits a strong stretch at ~1680–1720 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What are the primary applications of this compound in organic chemistry?

It serves as a versatile intermediate in peptide synthesis, enabling Boc-protected amino acid coupling. Its stability under basic conditions makes it ideal for stepwise elongation in solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during esterification of Boc-protected intermediates?

Kinetic studies using methyl-3-(dodecylamino)but-2-enoate analogs suggest:

- Catalyst Selection : Sodium acetate (100 mol%) reduces ester hydrolysis compared to acetic acid or trifluoroacetic acid (TFA) .

- Solvent and Temperature : Xylene at 100°C improves yield by suppressing racemization.

- Monitoring : Real-time ¹H NMR tracking of vinylic protons (δ 4.47–4.54 ppm) quantifies conversion .

| Catalyst | Temp (°C) | Conversion (%) | Side Products |

|---|---|---|---|

| Sodium acetate | 100 | 92 | <5% |

| TFA | 140 | 68 | 22% |

Q. What mechanistic insights explain the compound’s stability under thermal or acidic conditions?

The Boc group’s tert-butyl moiety provides steric protection against nucleophilic attack. However, prolonged heating (>120°C) or strong acids (e.g., TFA) induce decomposition via β-elimination of the but-2-enoate ester. Mitigation strategies include:

- Acid Scavengers : Molecular sieves or weak bases (e.g., NaHCO₃) stabilize the ester .

- Low-Temperature Storage : Prevents thermal degradation during long-term storage .

Q. How is this compound utilized in the synthesis of bioactive peptides or peptidomimetics?

Case Study: Incorporation into actin-targeting peptides involves:

- Selective Deprotection : TFA cleaves the Boc group without affecting the ester .

- Solid-Phase Synthesis : Anchoring to resins via the methyl ester enables iterative coupling and deprotection . Challenges include minimizing epimerization at the α-carbon during coupling steps, addressed by using HOBt/DIC activation .

Q. Are there contradictions in reported data on enantiomeric purity during synthesis?

Discrepancies arise in chiral HPLC analyses due to:

- Racemization : Elevated temperatures or prolonged reaction times promote epimerization.

- Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) improves enantioselectivity, as demonstrated in analogs like methyl (2R)-3-iodo-Boc-alanine .

Methodological Guidelines

-

Synthesis Protocol :

- Dissolve Boc-protected amine (1 eq) in dry DCM.

- Add methyl but-2-enoate (1.2 eq) and EDC·HCl (1.5 eq) at 0°C.

- Stir at 25°C for 12 hr, purify via silica gel chromatography (hexane:EtOAc = 3:1) .

-

Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.